molecular formula C8H7ClN4 B2373416 2-chloro-5-(1H-1,2,4-triazol-1-ylmethyl)pyridine CAS No. 861211-53-2

2-chloro-5-(1H-1,2,4-triazol-1-ylmethyl)pyridine

Cat. No.: B2373416
CAS No.: 861211-53-2
M. Wt: 194.62
InChI Key: XLIYFSLQBRKSNS-UHFFFAOYSA-N
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Description

2-chloro-5-(1H-1,2,4-triazol-1-ylmethyl)pyridine is a chemical compound with the molecular formula C8H7ClN4 and a molecular weight of 194.62 g/mol . It is a pyridine derivative that contains a triazole ring, making it a heterocyclic compound. This compound is used in various scientific research applications, particularly in the fields of chemistry and biology.

Scientific Research Applications

2-chloro-5-(1H-1,2,4-triazol-1-ylmethyl)pyridine is widely used in scientific research due to its unique chemical properties. Some of its applications include:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential as an antifungal and antibacterial agent.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

1,2,4-Triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with biological receptors . They have widespread potential pharmaceutical activity including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities .

Biochemical Analysis

Biochemical Properties

2-chloro-5-(1H-1,2,4-triazol-1-ylmethyl)pyridine plays a significant role in biochemical reactions, particularly due to its ability to interact with various enzymes and proteins. This compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The interaction with cytochrome P450 enzymes can lead to either inhibition or activation of these enzymes, thereby affecting the metabolic pathways they regulate. Additionally, this compound can form coordination complexes with metal ions, which can further influence its biochemical activity .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involving kinase enzymes. By modulating kinase activity, this compound can alter gene expression and cellular metabolism. For instance, it can upregulate or downregulate the expression of genes involved in cell proliferation, apoptosis, and metabolic processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the binding to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of these biomolecules. For example, the compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of this compound is a critical factor, as it can degrade under certain conditions, leading to a loss of activity. Studies have shown that this compound remains stable at room temperature but can degrade when exposed to high temperatures or light. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with prolonged exposure leading to changes in cell viability and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity. At high doses, toxic or adverse effects can occur, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effect without causing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation. The compound can undergo phase I and phase II metabolic reactions, leading to the formation of various metabolites. These metabolic pathways can affect the compound’s bioavailability and efficacy .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by efflux transporters, which can influence its intracellular concentration and localization. Additionally, binding to plasma proteins can affect its distribution and half-life in the body .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications. This localization can influence its interactions with biomolecules and its overall biochemical activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-(1H-1,2,4-triazol-1-ylmethyl)pyridine typically involves the reaction of 2-chloropyridine with 1H-1,2,4-triazole in the presence of a suitable base. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-5-(1H-1,2,4-triazol-1-ylmethyl)pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.

    Reduction Reactions: Reduction of the triazole ring can lead to the formation of dihydrotriazole derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

Major Products Formed

    Substitution Reactions: Products include various substituted pyridine derivatives.

    Oxidation Reactions: N-oxides of the original compound.

    Reduction Reactions: Dihydrotriazole derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-5-(1H-1,2,3-triazol-1-ylmethyl)pyridine
  • 2-chloro-5-(1H-1,2,4-triazol-1-yl)pyridine
  • 2-chloro-5-(1H-1,2,3-triazol-1-yl)pyridine

Uniqueness

2-chloro-5-(1H-1,2,4-triazol-1-ylmethyl)pyridine is unique due to the presence of the 1H-1,2,4-triazole ring, which imparts specific chemical and biological properties. This compound’s ability to form stable complexes with metal ions and its potential as a versatile building block in synthetic chemistry distinguish it from other similar compounds .

Properties

IUPAC Name

2-chloro-5-(1,2,4-triazol-1-ylmethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN4/c9-8-2-1-7(3-11-8)4-13-6-10-5-12-13/h1-3,5-6H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLIYFSLQBRKSNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1CN2C=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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